1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0769793
InChI:
InChI=1S/C15H10FN3O2S/c16-12-3-1-10(2-4-12)13(20)9-22-15-19-18-14(21-15)11-5-7-17-8-6-11/h1-8H,9H2
SMILES:
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)F
Molecular Formula:
C15H10FN3O2S
Molecular Weight:
315.3 g/mol
1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
CAS No.:
Cat. No.: VC0769793
Molecular Formula: C15H10FN3O2S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10FN3O2S |
|---|---|
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
| Standard InChI | InChI=1S/C15H10FN3O2S/c16-12-3-1-10(2-4-12)13(20)9-22-15-19-18-14(21-15)11-5-7-17-8-6-11/h1-8H,9H2 |
| Standard InChI Key | BJYFGUHINGSEOW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator